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Introduction
Tonalide (AHTN), a synthetic polycyclic musk, is a common fragrance ingredient in a variety of

personal care and household products. Due to its widespread use and subsequent detection in

environmental and human samples, including adipose tissue, blood, and breast milk, its

potential as an endocrine-disrupting chemical (EDC) has been a subject of extensive research.

[1] This document provides detailed application notes and protocols for researchers

investigating the endocrine-disrupting effects of Tonalide.

Endocrine Disrupting Profile of Tonalide
Tonalide exhibits weak but measurable endocrine activity, primarily interacting with steroid

hormone receptors. Its effects are complex, demonstrating weak estrogenic, anti-androgenic,

and anti-progestagenic properties in various experimental models.[2]

Estrogenic and Anti-Estrogenic Activity
In vitro studies have shown that Tonalide can act as a very weak agonist for the human

estrogen receptor-alpha (hERα) and as an antagonist for the human estrogen receptor-beta

(hERβ), though these effects are typically observed at high concentrations (around 10 µM).[2]

The estrogenic potency of Tonalide is estimated to be over 10,000 times lower than that of the

natural ligand, 17β-estradiol.[2] However, some studies using MCF-7 cells have reported
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estrogenic activity.[3] In contrast, in vivo studies, such as the uterotrophic assay in mice, have

not demonstrated significant estrogenic activity.[2] Studies in zebrafish have indicated potential

anti-estrogenic effects.[2]

Anti-Androgenic Activity
Tonalide has demonstrated weak anti-androgenic potential. It is significantly less potent than

known androgen antagonists like vinclozolin (at least 20 times less potent) and has a potency

that is more than 10,000 times lower than the endogenous androgen, dihydrotestosterone

(DHT).[2]

Anti-Progestagenic Activity
Research has also indicated that Tonalide can act as a weak antagonist of the progesterone

receptor (PR). Its potency in this regard is approximately 4,000 times less than the anti-

progestogenic drug mifepristone.[2]

Quantitative Data Summary
The following tables summarize the quantitative data on the endocrine-disrupting potential of

Tonalide from various studies.

Table 1: In Vitro Receptor Interaction and Potency of Tonalide
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Parameter Receptor Effect
Concentration/
Potency

Reference

Agonism

Human Estrogen

Receptor α

(hERα)

Very Weak

Agonist

Effects observed

at 10 µM
[2]

Antagonism

Human Estrogen

Receptor β

(hERβ)

Weak Antagonist
Effects observed

at 10 µM
[2]

Relative Potency

(Estrogenic)

Estrogen

Receptor
Agonist

>10,000 times

less potent than

17β-estradiol

[2]

Antagonism
Androgen

Receptor (AR)
Weak Antagonist

At least 20 times

less potent than

vinclozolin

[2]

Relative Potency

(Androgenic)

Androgen

Receptor
Antagonist

>10,000 times

less potent than

dihydrotestostero

ne

[2]

Antagonism
Progesterone

Receptor (PR)
Weak Antagonist

4,000 times less

potent than

mifepristone

[2]

Table 2: In Vivo Studies on the Endocrine Effects of Tonalide
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Animal
Model

Assay Dosing Duration
Key
Findings

Reference

Balb/c Mice
Uterotrophic

Assay

10 or 50

mg/kg bw/day

(in diet)

2 weeks

No significant

effects on

uterine

weights

[2]

Zebrafish

(transgenic)

ERβ and ERγ

expression

0.01, 0.1, and

1 µM
Not specified

No estrogenic

effects; dose-

dependent

antagonistic

effects at 0.1

and 1 µM

[2]

Rainbow

Trout (male)

Vitellogenin

(VTG)

Induction

854 µg/kg

and 8699

µg/kg (in

feed)

6 weeks

No significant

changes in

plasma

vitellogenin

concentration

[4][5]

Juvenile

Zebrafish

Vitellogenin

(VTG)

Induction

50, 500,

5000, and

50,000 ng/L

(in water)

2 months

No significant

changes in

vitellogenin;

evidence of

oxidative

stress

[4][6]

Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the

endocrine-disrupting properties of Tonalide.

Protocol 1: In Vitro Estrogen Receptor (ER)
Transactivation Assay
This protocol is a generalized procedure based on common practices for reporter gene assays.
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1. Objective: To determine the estrogenic or anti-estrogenic activity of Tonalide by measuring

the activation or inhibition of the estrogen receptor in a cell-based reporter gene assay.

2. Materials:

Cell Line: Human embryonic kidney 293 (HEK293) cells or human breast cancer cells (e.g.,

MCF-7) stably transfected with a human estrogen receptor (ERα or ERβ) expression vector

and an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).

Cell Culture Medium: DMEM or other appropriate medium supplemented with fetal bovine

serum (FBS), penicillin-streptomycin. For experiments, charcoal-stripped FBS is used to

remove endogenous steroids.

Test Compound: Tonalide (dissolved in a suitable solvent like DMSO).

Positive Controls: 17β-estradiol (for agonist assay), an appropriate ER antagonist like ICI

182,780 (fulvestrant) (for antagonist assay).

Reagents: Luciferase assay reagent, cell lysis buffer, 96-well cell culture plates.

Equipment: Cell culture incubator, luminometer, multichannel pipette.

3. Procedure:

Cell Seeding: Seed the stably transfected cells in a 96-well plate at an appropriate density
and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
Treatment:

Agonist Assay: Replace the medium with a medium containing various concentrations of
Tonalide or 17β-estradiol. Include a solvent control (e.g., DMSO).
Antagonist Assay: Replace the medium with a medium containing a fixed, sub-maximal
concentration of 17β-estradiol along with varying concentrations of Tonalide or the control
antagonist.

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then
add cell lysis buffer to each well.
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Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase assay
reagent. Measure the luminescence, which is proportional to the reporter gene expression.

4. Data Analysis:

Calculate the relative light units (RLUs) for each treatment.

For the agonist assay, express the results as a percentage of the maximal response induced

by the positive control (17β-estradiol).

For the antagonist assay, express the results as a percentage of inhibition of the response

induced by 17β-estradiol alone.

Determine the EC₅₀ (half-maximal effective concentration) for agonists and IC₅₀ (half-

maximal inhibitory concentration) for antagonists.

Protocol 2: In Vivo Uterotrophic Assay in Rodents
This protocol is based on the OECD Test Guideline 440.

1. Objective: To assess the estrogenic activity of Tonalide in vivo by measuring the increase in

uterine weight in immature or ovariectomized female rodents.

2. Materials:

Animal Model: Immature female rats or mice (e.g., Balb/c mice), typically 18-20 days old at

the start of dosing.

Test Compound: Tonalide.

Vehicle: Corn oil or other suitable vehicle.

Positive Control: Ethinyl estradiol or 17β-estradiol.

Equipment: Animal caging, gavage needles, analytical balance.

3. Procedure:

Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
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Dosing:

Randomly assign animals to treatment groups (vehicle control, positive control, and at least
two dose levels of Tonalide).
Administer the test substance or controls daily for three consecutive days by oral gavage or
subcutaneous injection.

Necropsy: Approximately 24 hours after the last dose, euthanize the animals.
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and
connective tissue, and record the wet uterine weight. The blotted uterine weight (after gently
pressing to remove luminal fluid) can also be measured.
Body Weight: Record the body weight of each animal daily.

4. Data Analysis:

Calculate the mean and standard deviation of uterine weights for each group.

Analyze the data for statistically significant differences between the treated groups and the

vehicle control group using appropriate statistical methods (e.g., ANOVA followed by

Dunnett's test).

A statistically significant increase in uterine weight in a Tonalide-treated group compared to

the vehicle control indicates a positive estrogenic response.

Protocol 3: Zebrafish (Danio rerio) Embryo Toxicity and
Endocrine Disruption Assay
This protocol is a generalized approach based on studies investigating endocrine disruption in

zebrafish.

1. Objective: To evaluate the potential endocrine-disrupting effects of Tonalide on the early life

stages of zebrafish, often by assessing developmental endpoints and the expression of specific

biomarkers.

2. Materials:

Organism: Fertilized zebrafish embryos.
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Test Compound: Tonalide (dissolved in a suitable solvent like DMSO).

Exposure Medium: Embryo medium (e.g., E3 medium).

Equipment: Petri dishes or multi-well plates, stereomicroscope, incubator, materials for RNA

extraction and quantitative real-time PCR (qRT-PCR).

3. Procedure:

Embryo Collection and Staging: Collect newly fertilized embryos and select healthy, normally
developing ones.
Exposure:

Place a specific number of embryos into each well of a multi-well plate or in a petri dish
containing the exposure medium with different concentrations of Tonalide. Include a solvent
control.
Expose the embryos for a defined period, typically from a few hours post-fertilization (hpf) up
to several days post-fertilization (dpf).

Endpoint Assessment:

Developmental Toxicity: Regularly observe the embryos under a stereomicroscope for
mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac
edema, spinal curvature).
Biomarker Analysis (e.g., Vitellogenin): At the end of the exposure period, collect larvae for
molecular analysis. Extract total RNA and perform qRT-PCR to measure the expression
levels of endocrine-related genes, such as vitellogenin 1 (vtg1) or aromatase (cyp19a1b).

4. Data Analysis:

For developmental endpoints, calculate the percentage of mortality, hatching, and

malformations for each concentration.

For gene expression analysis, normalize the expression of the target gene to a suitable

reference gene and calculate the fold change in expression relative to the control group.

Analyze the data for statistically significant differences using appropriate statistical methods.
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Conclusion
The available evidence suggests that Tonalide is a weak endocrine disruptor with the ability to

interact with multiple steroid hormone pathways. While its potency is low compared to

endogenous hormones and potent EDCs, its widespread use and persistence warrant

continued investigation. The protocols and data presented here provide a framework for

researchers to further explore the endocrine-disrupting effects of Tonalide and similar

compounds, contributing to a more comprehensive understanding of their potential risks to

human and environmental health.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

